molecular formula C11H14ClNO2 B13516916 Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

Cat. No.: B13516916
M. Wt: 227.69 g/mol
InChI Key: WLCYILGHWBHPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of propanoic acid and contains a chlorophenyl group, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate typically involves the reaction of 3-chlorobenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylate.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 3-{[(3-chlorophenyl)methyl]amino}propanoic acid.

    Reduction: Formation of 3-{[(3-chlorophenyl)methyl]amino}propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate
  • Methyl 3-{[(2-chlorophenyl)methyl]amino}propanoate
  • Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate

Uniqueness

Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 3-[(3-chlorophenyl)methylamino]propanoate

InChI

InChI=1S/C11H14ClNO2/c1-15-11(14)5-6-13-8-9-3-2-4-10(12)7-9/h2-4,7,13H,5-6,8H2,1H3

InChI Key

WLCYILGHWBHPOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNCC1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.